6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a nicotinonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the quinoxaline-2-carbonyl chloride. This intermediate is then reacted with piperidin-4-ol to form the piperidin-4-yl quinoxaline-2-carboxylate. The final step involves the reaction of this intermediate with 6-chloronicotinonitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Primary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The quinoxaline moiety is known to interact with various biological targets, while the piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline moiety and have similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are widely used in medicinal chemistry.
Nicotinonitrile derivatives: These compounds feature the nicotinonitrile group and are used in various chemical syntheses.
Uniqueness
6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties
Properties
IUPAC Name |
6-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c21-11-14-5-6-19(23-12-14)27-15-7-9-25(10-8-15)20(26)18-13-22-16-3-1-2-4-17(16)24-18/h1-6,12-13,15H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFRFRYXYADFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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